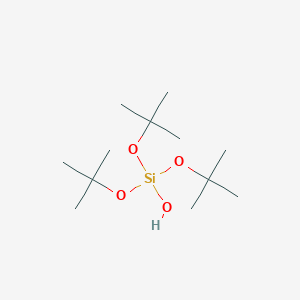

Tris(tert-butoxy)silanol

Übersicht

Beschreibung

Tris(tert-butoxy)silanol can react with various metal alkyl amides to act as precursors for vapor deposition metal silicates. It also acts as a suitable precursor for deposition of silica.

Atomic number of base material: 14 Silicon

Wissenschaftliche Forschungsanwendungen

Katalysator in der organischen Synthese

Tris(tert-butoxy)silanol, oft abgekürzt als TBOS, findet breite Anwendung als Katalysator in der organischen Synthese . Es hat eine bemerkenswerte Fähigkeit, verschiedene Substrate zu aktivieren, was es zu einem wertvollen Werkzeug im Bereich der organischen Chemie macht .

Modifikation von Proteinen und Biomolekülen

Im Bereich der Biochemie und Molekularbiologie dient this compound als wertvolles Reagenz für die Modifikation von Proteinen und anderen Biomolekülen . Dies ermöglicht die Veränderung der Eigenschaften dieser Moleküle, was möglicherweise zu neuen Funktionalitäten oder verbesserter Leistung führt .

Dampfphasenabscheidung von Hafniumsilikat-Glasschichten

This compound reagiert mit Tetrakis(dimethylamino)-Hafniumdampf (Hf(N(CH3)2)4) zur Dampfphasenabscheidung von Hafniumsilikat-Glasschichten . Dieser Prozess ist entscheidend für die Herstellung von Hochleistungselektronik .

Atomlagenabscheidung (ALD) von Siliziumdioxid

This compound wird für die Atomlagenabscheidung (ALD) von hochkonformen Schichten aus amorphem Siliziumdioxid verwendet

Wirkmechanismus

Target of Action

Tris(tert-butoxy)silanol primarily targets metal alkyl amides . These compounds are often used in the production of various metal silicates through vapor deposition .

Mode of Action

The compound interacts with its targets by reacting with various metal alkyl amides . This reaction allows this compound to act as a precursor for vapor deposition metal silicates . It also serves as a suitable precursor for the deposition of silica .

Biochemical Pathways

The primary biochemical pathway affected by this compound involves the formation of metal silicates and silica . The compound’s reaction with metal alkyl amides leads to the creation of these substances, which have a wide range of applications in various industries .

Result of Action

The primary result of this compound’s action is the formation of metal silicates and silica . These substances have numerous applications, including the creation of highly conformal layers of amorphous silicon dioxide and aluminum oxide nanolaminates .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the compound is used in atomic layer deposition (ALD) processes, which require precise control over temperature and pressure . Therefore, maintaining optimal environmental conditions is crucial for maximizing the compound’s effectiveness.

Biochemische Analyse

Biochemical Properties

Tris(tert-butoxy)silanol exhibits a distinctive capability to activate various substrates, including amines and alcohols, by forming covalent bonds with them . This covalent bonding enables the synthesis of novel compounds. Moreover, this compound proves to be a versatile tool for the modification of proteins and other biomolecules .

Molecular Mechanism

The molecular mechanism of action of this compound is largely based on its capacity to form covalent bonds with amino acids and other functional groups . This property facilitates the manipulation and customization of biomolecules to suit specific research or application requirements .

Eigenschaften

IUPAC Name |

hydroxy-tris[(2-methylpropan-2-yl)oxy]silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H28O4Si/c1-10(2,3)14-17(13,15-11(4,5)6)16-12(7,8)9/h13H,1-9H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLDBBQREZCVBMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)O[Si](O)(OC(C)(C)C)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H28O4Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30311474 | |

| Record name | Tris(tert-butoxy)silanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30311474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18166-43-3 | |

| Record name | Silicic acid (H4SiO4), tris(1,1-dimethylethyl) ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18166-43-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 243646 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018166433 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 18166-43-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243646 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tris(tert-butoxy)silanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30311474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tri-t-butoxysilanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.